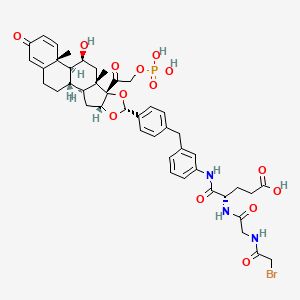
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br is a compound primarily used as an antibody-drug conjugate (ADC) linker. This compound is utilized in the synthesis of various analogs such as ABBV-154, ABBV-927, and ABBV-368 . It plays a crucial role in the development of targeted therapies, particularly in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the final product’s quality .
化学反应分析
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which can be used for further research and development in the field of targeted therapies .
科学研究应用
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and analogs.
Biology: Plays a role in the development of targeted therapies for various diseases.
Medicine: Utilized in the creation of antibody-drug conjugates for cancer treatment.
Industry: Employed in the large-scale production of therapeutic compounds .
作用机制
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .
相似化合物的比较
Similar Compounds
Similar compounds to Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br include other ADC linkers such as:
- Traxivitug
- BDC2.5 mimotope
- Antitumor agent-67
- Catechin 7-O-β-D-glucopyranoside .
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and functional groups, which provide unique properties for targeted therapy applications. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of advanced treatments .
属性
分子式 |
C44H51BrN3O14P |
|---|---|
分子量 |
956.8 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H51BrN3O14P/c1-42-15-14-29(49)18-27(42)10-11-30-31-19-35-44(34(51)23-60-63(57,58)59,43(31,2)20-33(50)39(30)42)62-41(61-35)26-8-6-24(7-9-26)16-25-4-3-5-28(17-25)47-40(56)32(12-13-38(54)55)48-37(53)22-46-36(52)21-45/h3-9,14-15,17-18,30-33,35,39,41,50H,10-13,16,19-23H2,1-2H3,(H,46,52)(H,47,56)(H,48,53)(H,54,55)(H2,57,58,59)/t30-,31-,32-,33-,35+,39+,41+,42-,43-,44+/m0/s1 |
InChI 键 |
ZBDBWQXHJRYKRS-YUKZWUOUSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O |
规范 SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



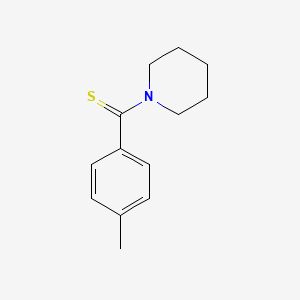

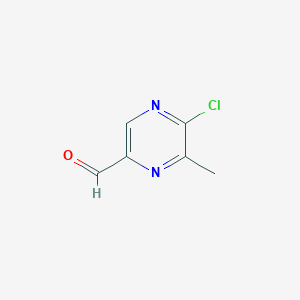
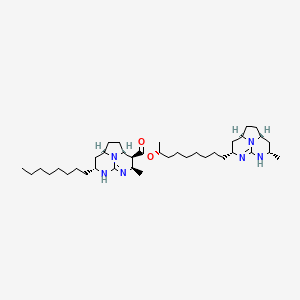
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
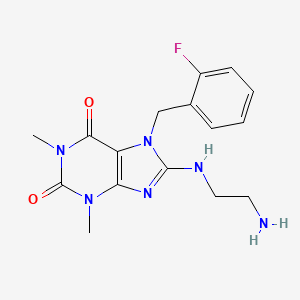
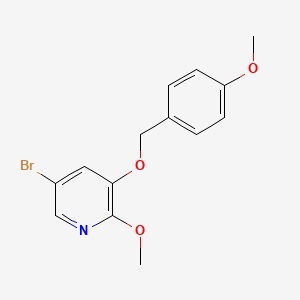
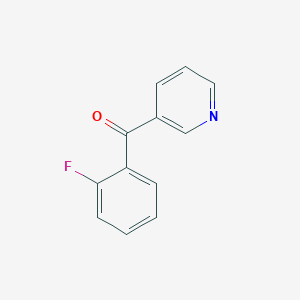

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
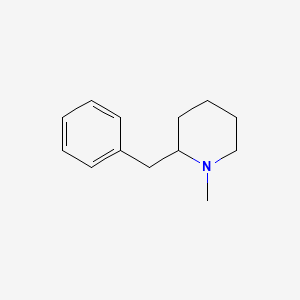
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
